(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)(pyridin-2-yl)methanone
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Overview
Description
2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN-3-CARBONYL)PYRIDINE is a complex organic compound that features a benzofuran core, a phenylprop-2-en-1-yl ether group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN-3-CARBONYL)PYRIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylprop-2-en-1-yl Ether Group: This step involves the reaction of the benzofuran derivative with a phenylprop-2-en-1-yl halide in the presence of a base.
Attachment of the Pyridine Moiety: The final step involves the coupling of the intermediate with a pyridine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN-3-CARBONYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN-3-CARBONYL)PYRIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN-3-CARBONYL)PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin, which have similar benzofuran cores.
Phenylprop-2-en-1-yl Ethers: Compounds with similar ether linkages, such as certain flavonoids.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain the pyridine ring.
Uniqueness
2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1-BENZOFURAN-3-CARBONYL)PYRIDINE is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H17NO3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C23H17NO3/c25-23(21-10-4-5-13-24-21)20-16-27-22-12-11-18(15-19(20)22)26-14-6-9-17-7-2-1-3-8-17/h1-13,15-16H,14H2/b9-6+ |
InChI Key |
YYNIJRLLSDMABG-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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